Home > Products > Screening Compounds P69105 > 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 1796905-23-1

3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-2912847
CAS Number: 1796905-23-1
Molecular Formula: C30H24N4O2
Molecular Weight: 472.548
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist. It exhibits antisecretory and antiulcer activities in rats, making it a potential therapeutic agent for peptic ulcer disease []. Research suggests that YM022 may be an irreversible CCK-B receptor antagonist []. Studies have investigated its pharmacological profile [, , , ], crystal forms, and methods to improve its dissolution and absorption due to its poor water solubility [, ].

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist [, ]. It displays dose-dependent inhibition of pentagastrin-induced gastric acid secretion in rats and dogs. Its excellent oral bioavailability has led to its clinical investigation for treating gastroesophageal reflux disease (GORD) [].

(3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1, 4-benzodiazepin-3-yl)-N1-(3-methylphenyl)urea (L-365,260)

  • Compound Description: L-365,260 acts as a potent and selective antagonist for CCK-B/gastrin receptors [, , , , ]. Studies have highlighted its role in suppressing gastric acid secretion induced by various stimulants like pentagastrin, histamine, and bethanechol []. Additionally, L-365,260 shows potential in enhancing antinociception mediated by endogenous enkephalins, particularly in the spinal control of pain perception []. Further research suggests its partial agonist activity at human wild-type and constitutively active CCK2 receptors [].

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H 1,4-benzodiazepin-3-yl)-benzamide (Compound 2)

  • Compound Description: Compound 2 is a 14C-labeled benzodiazepine derivative developed as a potential CCK antagonist []. Its synthesis involved using N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) and [14C]methyl iodide [].

N-(2,3-dihydro-1-[14C]methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-[14C]methyl-benzamide (Compound 3)

  • Compound Description: Compound 3 is another 14C-labeled benzodiazepine synthesized as a potential CCK antagonist. It was derived from N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-benzamide (Compound 1) through a reaction with [14C]methyl iodide [].

(S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (Compound 9)

  • Compound Description: This radioiodinated 1,4-benzodiazepine is a high-affinity antagonist selective for the cholecystokinin type 1 (CCK1) receptor. It has shown promise in in vitro studies for directly and selectively labeling CCK1 receptors, making it a potential candidate for in vivo testing in CCK1 receptor-expressing tumors [].

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

  • Compound Description: ND7001 is a selective phosphodiesterase-2 (PDE2) inhibitor []. It increases both basal and stimulated cyclic GMP (cGMP) levels in rat cortical neurons, suggesting potential anxiolytic effects [].

(3S(−)‐N‐(2,3‐dihydro‐1‐methyl‐2‐oxo‐5‐phenyl‐1‐H‐1,4‐benzodiazepin‐3‐yl)‐1H‐indole‐2‐carboxamide (MK-329)

  • Compound Description: MK-329 is a selective cholecystokinin receptor antagonist. It effectively blocks the anorectic effects of both exogenous cholecystokinin octapeptide (CCK8) and (+)-fenfluramine in rats, suggesting a potential role of endogenous CCK in (+)-fenfluramine-induced anorexia [].

N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2- oxo- 1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea (L-740,093)

  • Compound Description: L-740,093 is a highly potent and selective CCK-B receptor antagonist []. It demonstrates a significantly higher binding affinity to CCK-B receptors than L-365,260, along with excellent central nervous system penetration [].
  • Compound Description: PD135,158 acts as a partial agonist on the cholecystokinin receptor-2 (CCK2R) []. It demonstrates a lower binding affinity for CCK-B receptors compared to L-740,093 [].

(2S)-2-{[(3,5-Diflurophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide (Compound E)

  • Compound Description: Compound E is a potent γ-secretase inhibitor that effectively reduces amyloid β-peptide (Aβ) levels [, ]. Studies in guinea pigs have demonstrated its ability to decrease Aβ levels in plasma, CSF, and cortical regions following systemic administration [, ]. This suggests that Compound E effectively inhibits γ-secretase activity, making it a potential therapeutic candidate for Alzheimer's disease [, ].

[3H]N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3- yl)1H- 2-carboxamide [(+/-)-[3H]L-364,718]

  • Compound Description: This tritiated compound is a potent CCK-A receptor antagonist used as a radioligand in binding studies to investigate the structure and function of the CCK-A receptor [].

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

  • Compound Description: [3H]IN973 is a radioligand that exhibits high affinity and specificity for γ-secretase in rat, rhesus, and human brains []. It's used in ex vivo binding assays to quantify γ-secretase occupancy by γ-secretase inhibitors [].

Asp-Tyr-D-Phe-Gly-Trp-[N-Me]Nle-Asp-Phe-NH2 (SNF 9007)

  • Compound Description: SNF 9007 is a synthetic CCK analog exhibiting high binding affinity to both CCK-B and opioid δ receptors []. It induces a biphasic response in mouse ileum, initially increasing and then decreasing short-circuit current, suggesting involvement of both CCK and opioid receptors in regulating ion transport [].

Properties

CAS Number

1796905-23-1

Product Name

3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(9H-fluoren-2-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C30H24N4O2

Molecular Weight

472.548

InChI

InChI=1S/C30H24N4O2/c1-34-26-14-8-7-13-25(26)27(19-9-3-2-4-10-19)32-28(29(34)35)33-30(36)31-22-15-16-24-21(18-22)17-20-11-5-6-12-23(20)24/h2-16,18,28H,17H2,1H3,(H2,31,33,36)

InChI Key

AGKOXSXLFWCNHY-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)C6=CC=CC=C6

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.